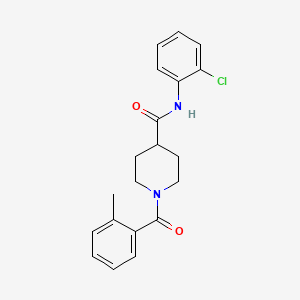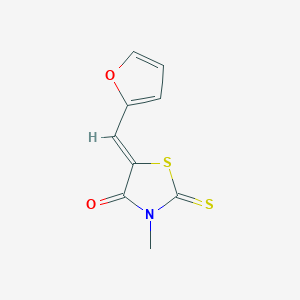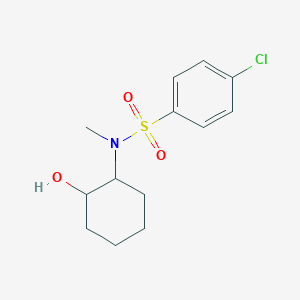![molecular formula C20H24Cl2N2O3S2 B4623539 N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4623539.png)
N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals with applications in various fields of chemistry and material science. Its synthesis and analysis are critical for developing new materials and pharmaceuticals. Unfortunately, direct studies on this specific compound are scarce. However, insights can be drawn from related research on similar compounds and their reactions.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including alkylation, reductive alkylation, and reactions with organometallics. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes using sodium benzenesulfinate and formic acid, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and properties. Structural analysis techniques like NMR and X-ray crystallography help elucidate the arrangement of atoms within the molecule, which is fundamental for predicting its reactivity and interaction with other molecules.
Chemical Reactions and Properties
Compounds like N1-[2-(tert-butylthio)ethyl]-N2-(2,5-dichlorophenyl)-N2-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including nucleophilic substitutions and additions. For instance, tert-butylsulfonamide has been used as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins, showcasing the reactivity of tert-butyl and sulfonyl groups in synthetic chemistry (Gontcharov, Liu, & Sharpless, 1999).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
In the realm of organic synthesis, compounds containing tert-butyl groups, similar to the tert-butyl moiety in N1-[2-(tert-butylthio)ethyl]-N2-(2,5-dichlorophenyl)-N2-(phenylsulfonyl)glycinamide, are utilized as intermediates in synthesizing complex molecules. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their utility in generating N-(Boc)hydroxylamines through reactions with organometallics. This process highlights the compound's significance as a building block in organic synthesis due to its protective group properties and reactivity with organometallic compounds (Guinchard, Vallée, & Denis, 2005).
Environmental and Pesticide Degradation
The study of pesticide degradation under simulated environmental conditions involves analyzing compounds with tert-butyl groups. For instance, terbufos's hydrolysis, a pesticide, results in significant degradation products like di-tert-butyl disulfide. This research is crucial for understanding the environmental impact and breakdown pathways of pesticides, contributing to safer environmental practices and pesticide design (Hong, Win, & Pehkonen, 1998).
Polymer Science
In polymer science, the alcoholysis reaction of polyethylene terephthalate (PET) with n-butanol in the presence of an acidic ionic liquid catalyst to produce dibutyl terephthalate and ethylene glycol showcases the application of tert-butyl-based compounds in recycling and modifying polymers. This research underscores the potential for innovative recycling methods and the development of new materials with improved properties (Liu et al., 2013).
Organic Electronics
The field of organic electronics benefits from the synthesis and application of polythiophene derivatives, where tert-butyl groups enhance solubility and processability. For instance, the synthesis of new polythiophene derivatives for electrochemical applications highlights the importance of these moieties in developing conductive polymers with specific electronic properties. This research contributes to the advancement of materials for organic electronic devices, such as solar cells and transistors (Ozyurt et al., 2008).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dichloroanilino]-N-(2-tert-butylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S2/c1-20(2,3)28-12-11-23-19(25)14-24(18-13-15(21)9-10-17(18)22)29(26,27)16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUAYCPCPYYLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)CN(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)


![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)
![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-benzyl-1-piperazinyl)acetamide](/img/structure/B4623482.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4623496.png)


![1-(4-bromobenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4623521.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4623528.png)


![ethyl ({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4623559.png)